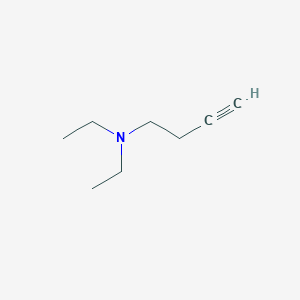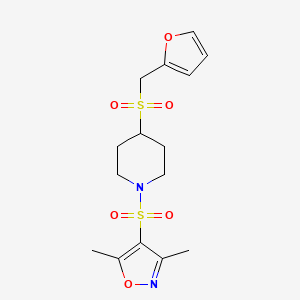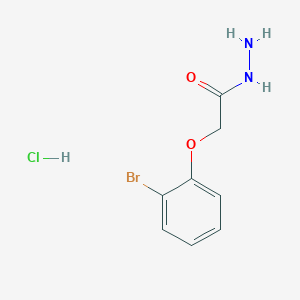![molecular formula C20H19N5O2 B2474230 N-(m-tolil)-2-(1-etil-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-il)acetamida CAS No. 1358954-24-1](/img/structure/B2474230.png)
N-(m-tolil)-2-(1-etil-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the formation of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones by reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone has been suggested . A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were designed, synthesized, and assessed for their in vitro antibacterial and antifungal activities .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the molecular structure of a compound in the same family was corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
The chemical reactions involved in the formation of similar compounds have been studied. For example, the formation of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones by reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone is consistent with the suggestion that heterocyclic hydrazines may react with β-diketones via intermediate dihydro[1,2,4]triazole .Physical and Chemical Properties Analysis
The molecular formula of the compound is C20H19N5O2, and its molecular weight is 361.405. More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
- Investigadores han estudiado las propiedades antitumorales de este compuesto. Específicamente, un derivado conocido como 22i exhibió una excelente actividad contra líneas celulares de cáncer (A549, MCF-7 y HeLa) con valores de IC50 que van desde 0,15 μM hasta 2,85 μM. Además, demostró una potente inhibición de la cinasa c-Met a nivel nanomolar .
- Otro conjunto de derivados, incluidos los basados en este compuesto, se han explorado como antagonistas del receptor de adenosina. Estos compuestos pueden tener implicaciones en la modulación de las vías de señalización de la adenosina, que desempeñan un papel en varios procesos fisiológicos .
- Los derivados de [1,2,4]triazolo[4,3-a]quinoxalina, incluidos los relacionados con nuestro compuesto, se han diseñado y evaluado por sus actividades de intercalación del ADN. Estos compuestos pueden actuar como agentes anticancerígenos potenciales al interferir con la replicación y transcripción del ADN .
- Se sintetizó y se probó una serie de derivados de triazoloquinazolina, que comparten características estructurales con nuestro compuesto, contra líneas celulares de cáncer humano. Algunos de estos derivados demostraron una actividad citotóxica comparable a la de la doxorrubicina, un fármaco anticancerígeno conocido .
Actividad Antitumoral
Antagonismo del Receptor de Adenosina
Intercalación de ADN y Potencial Antitumoral
Actividad Citotóxica
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . It is often overexpressed in various types of cancers, making it a potential target for anticancer drugs .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes such as growth and survival .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound can disrupt these pathways and potentially halt the growth and spread of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit c-met kinase at the nanomolar level suggests that it may have good bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit c-Met kinase at the nanomolar level, suggesting that it could be a potential c-Met kinase inhibitor .
Safety and Hazards
The safety and hazards of this compound are not specified in the retrieved information. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures.
Direcciones Futuras
The future directions in the research of similar compounds include the design and synthesis of new derivatives with the same essential structural features of the reported hit compound and almost the same binding mode . Further studies are needed to explore the potential applications of these compounds.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate DNA . This suggests that 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide may interact with DNA and other biomolecules in a similar manner.
Cellular Effects
Preliminary studies suggest that similar compounds may have anti-tumor activity against various cancer cell lines . Therefore, it is possible that 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of similar compounds, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit remarkable thermal stabilities , suggesting that this compound may also have good stability and long-term effects on cellular function in in vitro or in vivo studies.
Propiedades
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-9-4-5-10-16(15)25(17)19)12-18(26)21-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRFGFYPNYKICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)

![1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474155.png)

![4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B2474158.png)
![N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2474160.png)

![2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2474162.png)
![N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2474164.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B2474167.png)

